![molecular formula C11H10N4 B2686350 (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine CAS No. 35554-48-4](/img/structure/B2686350.png)
(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine
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Description
Scientific Research Applications
Catalytic Applications in Organometallic Chemistry
One significant area of application for derivatives similar to "(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine" is in the field of organometallic chemistry, where these compounds are utilized as ligands in catalytic processes. Saleem et al. (2013) reported on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands, synthesized using the click reaction. These complexes demonstrated efficient catalytic oxidation of alcohols and transfer hydrogenation of ketones, highlighting the potential of triazole derivatives in catalysis (Saleem et al., 2013).
Synthetic Methodology and Structural Analysis
Ahmed et al. (2016) focused on the click synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, characterizing their structure through crystallography and spectral analysis. This research underscores the versatility of triazole derivatives in synthetic organic chemistry and provides a foundation for the development of novel compounds with potential applications in various scientific domains (Ahmed et al., 2016).
Photophysical and Photocatalytic Behavior
Lysenko et al. (2017) explored the coordination behavior of molybdenum(VI) oxide organic hybrids with triazolyl ligands, examining their photophysical properties and catalytic behavior in olefin epoxidation. The study illustrates the potential of triazole derivatives in the design of materials with desirable optical properties and catalytic efficiencies (Lysenko et al., 2017).
properties
IUPAC Name |
(Z,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H/b7-4+,14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQAKCUTUJDMGW-UQAUATQKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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